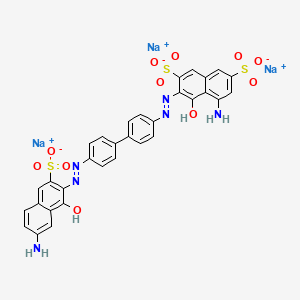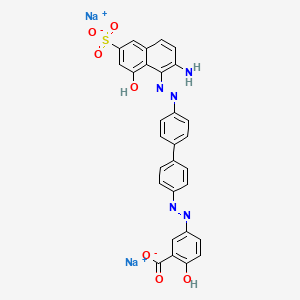
Cirazolina clorhidrato
Descripción general
Descripción
El clorhidrato de cirazolina es un compuesto químico conocido por sus propiedades farmacológicas. Es un agonista completo en el receptor adrenérgico alfa-1A, un agonista parcial en los receptores adrenérgicos alfa-1B y alfa-1D, y un antagonista no selectivo del receptor adrenérgico alfa-2 . Esta combinación de propiedades hace que el clorhidrato de cirazolina sea un agente vasoconstrictor eficaz .
Aplicaciones Científicas De Investigación
El clorhidrato de cirazolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los receptores adrenérgicos.
Medicina: Se ha demostrado que disminuye la ingesta de alimentos en ratas a través de la activación de los adrenoceptores alfa-1 en el hipotálamo.
Mecanismo De Acción
El clorhidrato de cirazolina ejerce sus efectos actuando sobre diversos receptores adrenérgicos. Es un agonista completo en el receptor adrenérgico alfa-1A, lo que conduce a vasoconstricción. Es un agonista parcial en los receptores adrenérgicos alfa-1B y alfa-1D, y un antagonista no selectivo en el receptor adrenérgico alfa-2 . Esta combinación de acciones da como resultado su perfil farmacológico único, que afecta tanto el tono vascular como las funciones del sistema nervioso central .
Análisis Bioquímico
Biochemical Properties
Cirazoline hydrochloride interacts with several enzymes and proteins, primarily adrenergic receptors. Its role in biochemical reactions is largely tied to these interactions. As an agonist or antagonist, it can modulate the activity of these receptors, influencing various biochemical pathways .
Cellular Effects
Cirazoline hydrochloride’s effects on cells are largely due to its interactions with adrenergic receptors. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to decrease food intake in rats, purportedly through activation of α1-adrenoceptors in the paraventricular nucleus in the hypothalamus of the brain .
Molecular Mechanism
Cirazoline hydrochloride exerts its effects at the molecular level through its interactions with adrenergic receptors. As an agonist or antagonist, it can bind to these receptors, leading to changes in their activity. This can result in changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Métodos De Preparación
La síntesis del clorhidrato de cirazolina implica varios pasos. El nombre IUPAC preferido para la cirazolina es 2-[(2-ciclopentilfenoxi)metil]-4,5-dihidro-1H-imidazol . La ruta sintética típicamente implica la reacción de 2-ciclopentilfenol con formaldehído y acetato de amonio para formar el compuesto intermedio, que luego se cicla para formar cirazolina . La sal de clorhidrato se forma haciendo reaccionar cirazolina con ácido clorhídrico . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El clorhidrato de cirazolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La cirazolina se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Se puede reducir para formar diferentes derivados.
Sustitución: La cirazolina puede sufrir reacciones de sustitución, particularmente en el grupo fenoxi. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
El clorhidrato de cirazolina se puede comparar con otros agonistas y antagonistas de los receptores adrenérgicos:
La combinación única de propiedades de agonista completo, agonista parcial y antagonista del clorhidrato de cirazolina en diferentes receptores adrenérgicos lo diferencia de estos compuestos similares .
Propiedades
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRXWLWUUDJHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59939-16-1 (Parent) | |
| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70193610 | |
| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40600-13-3 | |
| Record name | 1H-Imidazole, 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40600-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cirazoline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW7L9T3TSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)

![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)










